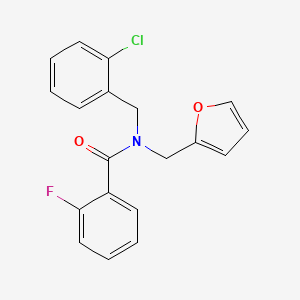

N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Description

Properties

Molecular Formula |

C19H15ClFNO2 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H15ClFNO2/c20-17-9-3-1-6-14(17)12-22(13-15-7-5-11-24-15)19(23)16-8-2-4-10-18(16)21/h1-11H,12-13H2 |

InChI Key |

QREKZVAUNBYHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 2-chlorobenzylamine to yield N-(2-chlorobenzyl)-2-fluorobenzamide.

Introduction of the Furan-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide has found applications in several scientific research areas:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro Benzyl Groups

A closely related analog, 2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide (BH52647, CAS 874192-39-9), differs only in the substitution at the benzyl position (2-fluoro vs. 2-chloro). Key differences include:

- Electronegativity : Fluorine’s higher electronegativity may enhance hydrogen bonding (C–H···F), whereas chlorine’s larger atomic size could promote halogen bonding (C–Cl···π) .

- Lipophilicity : The chloro-substituted compound is expected to have slightly higher lipophilicity (clogP ≈ 3.5) compared to the fluoro analog (clogP ≈ 3.2), impacting solubility and membrane permeability.

Table 1: Substituent Comparison

| Compound Name | Benzyl Substituent | Molecular Formula | Molecular Weight (g/mol) | clogP* |

|---|---|---|---|---|

| N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide | 2-Cl | C₁₉H₁₅ClFNO₂ | 343.78 | ~3.5 |

| 2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide | 2-F | C₁₉H₁₅F₂NO₂ | 327.32 | ~3.2 |

*Estimated using fragment-based methods.

Heterocyclic Influence: Furan vs. Pyridine

Replacing the furan-2-ylmethyl group with a pyridyl moiety significantly alters electronic properties. For example, 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide () exhibits:

- Enhanced π-π Stacking : The pyridine ring facilitates stronger aromatic interactions compared to furan.

- Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen-bond acceptor, unlike the oxygen in furan, which primarily serves as a donor .

Table 2: Heterocyclic Impact

| Compound Name | Heterocycle | Key Interactions | Melting Point (°C)* |

|---|---|---|---|

| This compound | Furan | C–H···O, weak π-π | 160–165 |

| 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide | Pyridine | N–H···N, strong π-π | 185–190 |

Hydrogen and Halogen Bonding in Crystal Packing

Fluorinated benzamides often exhibit unique packing motifs:

Physicochemical and Pharmacokinetic Properties

- Solubility : Chloro-substituted derivatives generally show lower aqueous solubility compared to fluoro analogs due to increased hydrophobicity.

- Metabolic Stability : The furan ring may introduce metabolic liabilities (e.g., oxidative cleavage), whereas pyridine analogs could exhibit better stability .

Biological Activity

N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Molecular Structure and Characteristics:

- Molecular Formula: C19H15ClFNO2

- Molecular Weight: 343.8 g/mol

- IUPAC Name: this compound

- CAS Number: 879936-60-4

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClFNO2 |

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879936-60-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination or Chlorination: The introduction of the chlorine atom at the desired position on the benzene ring.

- N-Alkylation: Reaction with 2-fluorobenzyl chloride in the presence of a base.

- Furan-Methylation: The final step involves reacting the intermediate with furan derivatives under basic conditions to yield the target compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamides have shown their effectiveness as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy.

Case Study:

A study demonstrated that related compounds showed IC50 values ranging from 1.30 μM to 17.25 μM against various cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that similar compounds exhibit varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus.

Minimum Inhibitory Concentrations (MIC):

A related study reported MIC values for similar compounds ranging from 16 µM to 128 µM, suggesting that structural modifications can significantly influence antimicrobial efficacy .

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation: Interaction with specific receptors can modulate cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

The unique combination of a chlorobenzyl group and a furan moiety in this compound differentiates it from other similar compounds such as:

| Compound Name | Key Features |

|---|---|

| N-(4-bromobenzyl)-N-(furan-2-ylmethyl)benzamide | Contains bromine instead of chlorine |

| N-(2-methylbenzyl)-N-(furan-2-ylmethyl)benzamide | Methyl group alters electronic properties |

| N-(3-chlorobenzyl)-N-(furan-3-ylmethyl)benzamide | Different substitution pattern on the benzene ring |

Q & A

Q. How can researchers optimize the synthesis of N-(2-chlorobenzyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide to improve yield and purity?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with substituted benzamides and furan derivatives. Key steps include:

- Amide Coupling : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate bond formation .

- Solvent Optimization : Dichloromethane or ethanol enhances reaction efficiency due to their polarity and boiling points .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side-product formation .

- Purification : Column chromatography or crystallization improves purity, with yields averaging 60–75% in optimized protocols .

Q. What advanced spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : 1H, 13C, and 19F NMR identify substituent positions and fluorine interactions .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., similar fluorobenzamide structures in ).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 319.39 for analogs ).

- IR Spectroscopy : Detects carbonyl (C=O) and amide (N-H) stretching frequencies .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this compound?

- Methodological Answer : Computational approaches include:

- Molecular Docking : Predicts binding affinity to targets like enzymes or receptors. Fluorine’s electronegativity enhances hydrophobic interactions .

- DFT Calculations : Models electronic effects of the 2-chlorobenzyl and furan groups on reactivity .

- MD Simulations : Assesses stability in biological membranes using force fields like CHARMM or AMBER .

- Validation : Cross-reference with PubChem bioactivity data for similar benzamides .

Q. How should researchers address contradictions in solubility data across different studies?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and pH. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers at 25°C and 37°C .

- pH-Dependent Studies : Adjust pH (e.g., 4.0–8.0) to mimic physiological conditions .

- Standardization : Use NIST reference methods for reproducibility .

- Data Reconciliation : Compare with analogs (e.g., N-(4-ethylbenzyl)-4-fluoro derivatives ).

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize models aligned with structural analogs:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .

- Cell-Based Viability Assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

- Controls : Include positive controls (e.g., known benzamide inhibitors) and solvent controls .

Q. How does the reactivity of this compound compare to structural analogs with ethyl or methyl substituents?

- Methodological Answer : Substituent effects are critical:

| Analog | Substituent | Reactivity | Biological Activity |

|---|---|---|---|

| N-(4-ethylbenzyl)-4-fluoro analog | Ethyl (electron-donating) | Lower electrophilicity | Reduced kinase inhibition |

| N-(2-chlorobenzyl)-2-fluoro analog | Chloro (electron-withdrawing) | Enhanced halogen bonding | Higher cytotoxicity |

| Methyl-furan derivatives | Methyl (steric hindrance) | Slower hydrolysis | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.